
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile” belongs to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). The “5-Acetyl” part refers to an acetyl group (CH3CO-) attached to the 5th carbon atom in the compound. The “2-(allylsulfanyl)” part indicates the presence of an allyl group (CH2=CH-CH2-) attached to a sulfur atom at the 2nd carbon atom. The “6-methylnicotinonitrile” part suggests that a methyl group (CH3) is attached to the 6th carbon atom of a nicotinonitrile .
Molecular Structure Analysis
The molecular structure of this compound would be based on the nicotinonitrile ring, with the acetyl, allylsulfanyl, and methyl groups attached at the specified positions. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The acetyl, allylsulfanyl, and methyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis of Complex Molecules
This compound has been utilized in the synthesis of complex molecules through various chemical reactions. For instance, its derivatives have been involved in palladium-catalyzed desulfinylative C–C coupling reactions with Grignard reagents and sodium salts, leading to the formation of diverse allylic derivatives with potential applications in drug synthesis and material science (Volla, Dubbaka, & Vogel, 2009). Furthermore, its application in the synthesis of novel 3-(allyloxy)-propylidene acetals of natural terpenoids presents a chemoselective approach to modifying natural products for enhanced biological activity (Devendar et al., 2015).
Biological Evaluations
The derivatives of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile have been evaluated for their biological activities. For example, novel compounds synthesized from this chemical have displayed promising antitrypanosomal activity, indicating potential uses in developing treatments against parasitic infections (Lelyukh et al., 2023). Additionally, the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines derived from this compound highlight its role in the discovery of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Material Science and Catalysis
The structural versatility of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile derivatives makes them suitable for applications in material science and catalysis. Their involvement in the synthesis of cellulose acetates in new ionic liquids presents a novel approach to cellulose modification, with implications for the development of sustainable materials and chemicals (Wu et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYNGJIJLVDLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

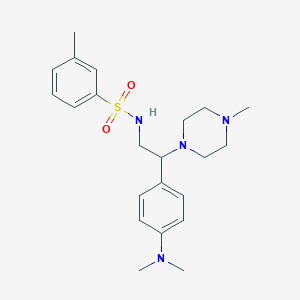
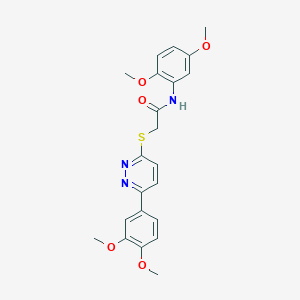
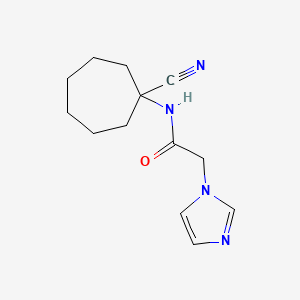
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
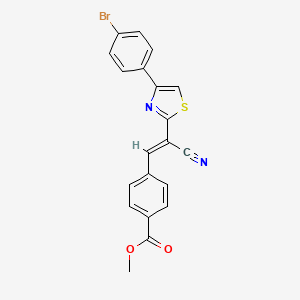
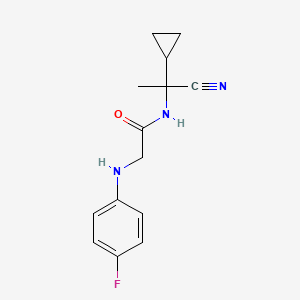
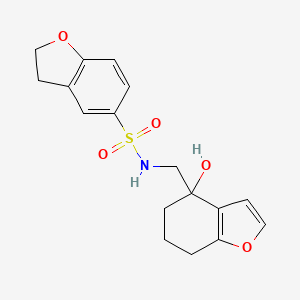
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
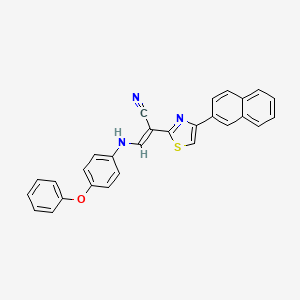
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)
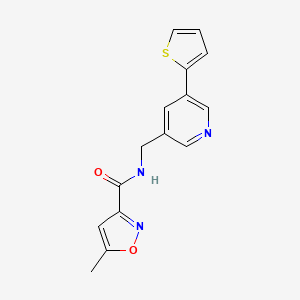
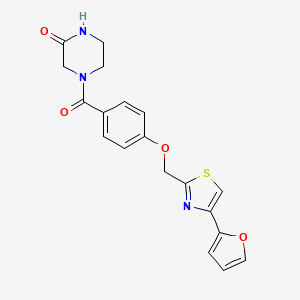
![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)